Celecoxib Carboxylic Acid Methyl Ester

Overview

Description

Celecoxib Carboxylic Acid Methyl Ester is a derivative of Celecoxib, a well-known nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits cyclooxygenase-2 (COX-2)

Mechanism of Action

Target of Action

Celecoxib Carboxylic Acid Methyl Ester primarily targets Cyclooxygenase-2 (COX-2) . COX-2 is an enzyme that plays a crucial role in the production of prostaglandins, which are key mediators of inflammation and pain .

Mode of Action

This compound acts by selectively inhibiting the activity of COX-2 . This inhibition results in a decreased formation of prostaglandin precursors, leading to reduced inflammation and pain .

Biochemical Pathways

The action of this compound affects the arachidonic acid metabolism pathway . By inhibiting COX-2, it prevents the conversion of arachidonic acid to prostaglandin H2, a precursor for other prostaglandins and thromboxanes. These molecules are involved in various physiological processes, including inflammation, pain sensation, and fever .

Pharmacokinetics

This compound is extensively metabolized in the human body. The metabolism involves a sequential two-step oxidation pathway, initially involving methyl-hydroxylation to form hydroxy celecoxib, followed by further rapid oxidation to form celecoxib carboxylic acid . This process is primarily mediated by cytochrome P450 2C9 in the liver, with some contribution from CYP3A4 and CYP2C8 . The metabolites are excreted in urine and feces .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammation and pain. By inhibiting COX-2 and subsequently reducing the production of prostaglandins, it alleviates symptoms associated with conditions like osteoarthritis and rheumatoid arthritis . Additionally, selective COX-2 inhibitors like Celecoxib have been evaluated as potential cancer chemopreventive and therapeutic drugs in clinical trials for a variety of malignancies .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, genetic polymorphisms in the CYP2C9 enzyme, which plays a major role in the metabolism of celecoxib, can affect the drug’s pharmacokinetics and response . Furthermore, factors such as diet, concurrent medications, and disease states can also impact the drug’s absorption, distribution, metabolism, and excretion .

Biochemical Analysis

Biochemical Properties

Celecoxib Carboxylic Acid Methyl Ester, like its parent compound Celecoxib, is likely to interact with the COX-2 enzyme . Celecoxib is known for its selective inhibition on COX-2 activity, barely affecting COX-1 activity . This interaction is crucial in the prostaglandin (PG) biosynthesis .

Cellular Effects

Considering its origin, it might influence cell function by modulating COX-2 activity . This could potentially impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It’s likely that it exerts its effects at the molecular level through interactions with the COX-2 enzyme , possibly leading to changes in gene expression and enzyme activity.

Temporal Effects in Laboratory Settings

Celecoxib, from which it is derived, is known to be metabolized into Celecoxib Carboxylic Acid through a two-step oxidation pathway .

Metabolic Pathways

This compound is part of the metabolic pathway of Celecoxib. After absorption by humans, Celecoxib is extensively metabolized through a sequential two-step oxidation pathway, initially methyl-hydroxylation to hydroxy celecoxib and then further rapid oxidation to Celecoxib Carboxylic Acid .

Transport and Distribution

Celecoxib, its parent compound, is known to be extensively protein-bound, primarily to plasma albumin .

Subcellular Localization

Given its biochemical properties and the known behavior of its parent compound, Celecoxib, it is likely to be found wherever the COX-2 enzyme is localized within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Celecoxib Carboxylic Acid Methyl Ester typically involves the esterification of Celecoxib Carboxylic Acid. One common method includes the reaction of Celecoxib Carboxylic Acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow synthesis. This method involves the use of a Claisen condensation to access the intermediate compound, followed by cyclo-condensation and esterification reactions. The continuous flow process offers advantages such as shorter reaction times and reduced chemical exposure .

Chemical Reactions Analysis

Types of Reactions

Celecoxib Carboxylic Acid Methyl Ester undergoes various chemical reactions, including:

Oxidation: The ester can be oxidized to form Celecoxib Carboxylic Acid.

Reduction: Reduction of the ester can yield the corresponding alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester group.

Common Reagents and Conditions

Oxidation: Tetrabutylammonium permanganate is commonly used for oxidation reactions.

Reduction: Lithium aluminum hydride is often employed for reduction reactions.

Substitution: Sodium hydroxide can be used for nucleophilic substitution reactions.

Major Products Formed

Oxidation: Celecoxib Carboxylic Acid.

Reduction: Celecoxib Alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Celecoxib Carboxylic Acid Methyl Ester has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential effects on COX-2 inhibition and related pathways.

Medicine: Investigated for its anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.

Comparison with Similar Compounds

Similar Compounds

Nimesulide: Another selective COX-2 inhibitor with similar anti-inflammatory properties.

Rofecoxib: A COX-2 inhibitor that was withdrawn from the market due to safety concerns.

Valdecoxib: A COX-2 inhibitor with a similar mechanism of action but different pharmacokinetic properties.

Uniqueness

Celecoxib Carboxylic Acid Methyl Ester is unique due to its specific ester functional group, which can be modified to alter its pharmacokinetic properties. This makes it a valuable compound for drug development and research.

Biological Activity

Celecoxib Carboxylic Acid Methyl Ester (CCAME) is a derivative of celecoxib, a well-known selective cyclooxygenase-2 (COX-2) inhibitor. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, analgesic, and anticancer properties. This article explores the biological activity of CCAME, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

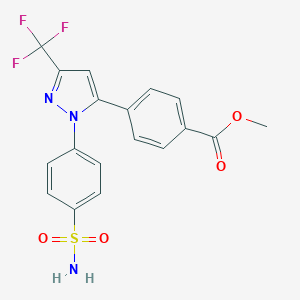

CCAME is characterized by the following chemical structure:

- Molecular Formula : C16H15N3O3S

- CAS Number : 1189893-75-1

The compound features a carboxylic acid group and a methyl ester moiety, which may enhance its bioavailability and therapeutic efficacy compared to its parent compound, celecoxib.

CCAME exerts its biological effects primarily through the inhibition of COX-2, an enzyme involved in the inflammatory response. By blocking COX-2 activity, CCAME reduces the synthesis of prostaglandins, which are mediators of inflammation and pain. Additionally, studies suggest that CCAME may influence various signaling pathways involved in cancer progression:

- Inhibition of Tumor Growth : CCAME has been shown to inhibit cell proliferation and induce apoptosis in cancer cell lines.

- Anti-inflammatory Pathways : The compound modulates pathways such as NF-kB and MAPK, contributing to its anti-inflammatory effects.

Anti-inflammatory Effects

Research indicates that CCAME exhibits significant anti-inflammatory activity. In a carrageenan-induced edema model, CCAME demonstrated a dose-dependent reduction in inflammation:

| Compound | Dose (mg/kg) | Edema Reduction (%) |

|---|---|---|

| Control | - | 0 |

| Celecoxib | 25 | 54 |

| CCAME | 50 | 48.9 |

This suggests that CCAME may be comparable to celecoxib in its ability to alleviate inflammation without causing significant tissue damage to vital organs like the liver and kidneys .

Analgesic Activity

In analgesic assays, CCAME displayed promising results:

| Compound | Writhing Test (% Inhibition) | Ulcer Score |

|---|---|---|

| Control | 0 | 0/5 |

| Celecoxib | 54 | 0/5 |

| CCAME | 67.8 | 0/5 |

These findings indicate that CCAME not only reduces pain effectively but also presents a lower risk of ulcerogenic effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Anticancer Properties

CCAME's anticancer potential has been evaluated against various cancer cell lines. In vitro studies have shown that it inhibits the growth of several tumor types:

- Colon Cancer : Significant reduction in cell viability was observed in colon cancer cell lines.

- Breast Cancer : CCAME exhibited synergistic effects when combined with standard chemotherapy agents.

The compound's ability to induce apoptosis and inhibit cell proliferation highlights its potential as an adjunct therapy in cancer treatment .

Case Studies

- Combination Therapy in Cancer Treatment : A meta-analysis evaluated the efficacy of celecoxib (and by extension, its derivatives like CCAME) combined with standard chemotherapy. Results indicated improved progression-free survival rates among patients treated with celecoxib alongside chemotherapy compared to those receiving chemotherapy alone .

- Safety Profile : Clinical trials have consistently reported that celecoxib derivatives, including CCAME, do not significantly increase the risk of adverse events compared to traditional NSAIDs. This safety profile is crucial for long-term therapeutic applications.

Properties

IUPAC Name |

methyl 4-[2-(4-sulfamoylphenyl)-5-(trifluoromethyl)pyrazol-3-yl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F3N3O4S/c1-28-17(25)12-4-2-11(3-5-12)15-10-16(18(19,20)21)23-24(15)13-6-8-14(9-7-13)29(22,26)27/h2-10H,1H3,(H2,22,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUACEYSPFQLYBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F3N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80624667 | |

| Record name | Methyl 4-[1-(4-sulfamoylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80624667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

425.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189893-75-1 | |

| Record name | Methyl 4-[1-(4-sulfamoylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80624667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.